N-({1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}methyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3/c18-14-5-3-12(4-6-14)10-20-11-13(8-16(20)21)9-19-17(22)15-2-1-7-23-15/h1-7,13H,8-11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQGOJBDDQRFKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)F)CNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-({1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}methyl)furan-2-carboxamide, identified by its CAS number 954688-64-3, is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 332.4 g/mol. The presence of the fluorophenyl group is significant for its biological activity as it influences the compound's interaction with biological targets.
The biological activity of this compound can be attributed to its interaction with various molecular targets, including:
- Receptor Binding : The compound may act as an antagonist or agonist at specific receptors, particularly those involved in neurological pathways.
- Enzyme Inhibition : It has been suggested that similar compounds exhibit inhibitory effects on enzymes like acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
- Protein Interaction : The binding affinity to serum proteins such as bovine serum albumin (BSA) can influence its pharmacokinetic properties.
Pharmacological Studies
Recent studies have highlighted several key areas of biological activity:
- Antimicrobial Activity : Compounds similar to this compound have shown moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .
- Neuropharmacological Effects : Research indicates potential neuroprotective properties, with implications for treating conditions such as Alzheimer's disease through AChE inhibition .
- Anti-inflammatory Properties : Preliminary studies suggest that derivatives may exhibit anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profiles of compounds related to this compound:
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share the pyrrolidin-5-one core but differ in substituents, influencing their physicochemical and pharmacological profiles.
Key Observations from Structural Comparisons
Electronic and Steric Influences :
- Pyridine () and thiadiazole () substituents introduce aromatic nitrogen atoms, altering electron distribution and hydrogen-bonding capacity.
- The pyrazolo-pyridine hybrid in adds steric bulk, possibly restricting conformational flexibility but improving target specificity.
Biological Implications :
Preparation Methods
Cyclization of N-Protected γ-Aminobutyramide
Reductive Amination of Ethyl 5-Oxo-3-pyrrolidinecarboxylate
Acid Chloride Method
Carbodiimide-Mediated Coupling
-
Reactants : Furan-2-carboxylic acid, intermediate amine, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt).
-
Conditions :
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects on Cyclization
Higher yields in DMA correlate with its high polarity and ability to stabilize transition states.
Catalytic Systems for Amidation
Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) outperforms EDC in minimizing racemization.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment via HPLC
Industrial-Scale Production Considerations
Cost-Effective Reagent Selection
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-({1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}methyl)furan-2-carboxamide, and how can yield/purity be optimized?
- Methodology :
- Step 1 : Construct the pyrrolidin-5-one core via cyclization of substituted γ-lactam precursors under acidic or basic conditions .
- Step 2 : Introduce the 4-fluorophenylmethyl group via alkylation using a benzyl halide derivative. Optimize solvent choice (e.g., DMF or THF) and temperature (60–80°C) to minimize side products .
- Step 3 : Attach the furan-2-carboxamide moiety through a coupling reaction (e.g., EDC/HOBt-mediated amidation). Use HPLC or column chromatography for purification to achieve >95% purity .
- Optimization Tips :
- Use continuous flow reactors for scalable synthesis .
- Monitor reaction progress via TLC or LC-MS to adjust stoichiometry .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Analytical Workflow :
- NMR : Confirm substituent positions (e.g., 4-fluorophenyl protons at δ 7.2–7.4 ppm; furan protons at δ 6.3–7.1 ppm) .
- IR : Validate carbonyl groups (pyrrolidinone C=O at ~1700 cm⁻¹; amide C=O at ~1650 cm⁻¹) .
- Mass Spectrometry : Verify molecular weight (e.g., calculated [M+H]+ = 385.14) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Screening Framework :
- In Vitro : Test enzyme inhibition (e.g., kinases, proteases) at 1–100 μM concentrations. Use fluorescence-based assays for high-throughput screening .
- Cell-Based : Assess cytotoxicity in cancer lines (e.g., MCF-7, HeLa) via MTT assay. Include positive controls (e.g., doxorubicin) and negative controls (DMSO) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?
- SAR Strategies :
- Modify Substituents : Replace the 4-fluorophenyl group with chloro or methoxy analogs to assess electronic effects on binding .
- Scaffold Hopping : Replace the pyrrolidinone ring with piperidinone or morpholine derivatives to evaluate conformational flexibility .
- Data Analysis :
- Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., EGFR or COX-2) .
- Validate predictions with SPR (surface plasmon resonance) for binding affinity measurements .
Q. How should contradictory data in pharmacological studies (e.g., varying IC50 values) be resolved?
- Troubleshooting Protocol :
- Assay Conditions : Standardize parameters (e.g., pH, ATP concentration in kinase assays) to minimize variability .
- Orthogonal Validation : Confirm activity using alternate methods (e.g., Western blot for target inhibition alongside enzymatic assays) .
- Meta-Analysis : Compare results across studies with similar cell lines (e.g., HepG2 vs. HEK293) to identify context-dependent effects .
Q. What computational tools are recommended for predicting metabolic stability and toxicity?
- In Silico Workflow :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate solubility (LogP ~2.5), CYP450 interactions, and hERG inhibition .
- Metabolite Identification : Employ GLORY or Meteor Nexus to predict Phase I/II metabolites (e.g., hydroxylation of the furan ring) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
